2-(2-Bromopropyl)-1,3-dioxolane
Overview
Description
“2-(2-Bromopropyl)-1,3-dioxolane” is likely a brominated organic compound. It probably contains a dioxolane group (a cyclic ether with the formula (CH2)2O2CH2) and a bromopropyl group (a three-carbon chain with a bromine atom attached) .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, brominated compounds are often synthesized by reacting the corresponding alcohol with a brominating agent .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a three-carbon chain attached to a bromine atom and a dioxolane ring .Chemical Reactions Analysis
Brominated compounds can participate in various chemical reactions, including substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Brominated compounds are often dense, colorless liquids .Scientific Research Applications
1. Applications in Organic Synthesis and Reaction Mechanisms 2-(2-Bromopropyl)-1,3-dioxolane has been a subject of interest in organic synthesis and the study of reaction mechanisms. The reaction of Grignard reagents with 1,3-dioxolanes, for instance, reveals the influence of solvation and showcases kinetic and mechanistic details. Such studies help understand the reactivity and stability of compounds like this compound under different conditions, contributing to the broader field of organometallic chemistry (Westera, Blomberg, & Bickelhaupt, 1974).
2. Renewable Energy and Fuel Additives Research has explored the potential of dioxolanes, similar to this compound, as components in renewable fuels. For instance, the conversion of biomass sugars into 2,3-butanediol and its subsequent transformation into dioxolane mixtures presents an opportunity for sustainable fuel additives and solvents. These mixtures have been evaluated for their physical properties, such as high octane ratings and low water solubility, making them promising candidates for gasoline blending components or industrial solvents (Harvey, Merriman, & Quintana, 2016).
3. Polymer Chemistry and Material Science this compound and related compounds find applications in the field of polymer chemistry. The synthesis and characterization of polymers based on derivatives of dioxolane have been extensively studied. These polymers demonstrate interesting properties like high water absorption capacity and good viscosification, making them valuable in various industrial applications (Kumar & Negi, 2015).
4. Advanced Synthesis Techniques Advanced synthesis techniques involving this compound have been documented, showcasing the compound's versatility in synthetic chemistry. Procedures for preparing key intermediates and final products through multiple reaction steps involving dioxolane derivatives highlight the compound's utility in complex synthetic routes (Carlson et al., 2011).
5. Energy Storage Applications The stability and reactivity of 1,3-dioxolane derivatives, including compounds related to this compound, are critical in applications like rechargeable lithium batteries. The study of electrolytes based on these compounds, especially their interaction with other components like LiAsF6, offers insights into improving the performance and stability of energy storage systems (Goldman, Dominey, & Koch, 1989).
6. Material Properties and Applications The structural and physical properties of 1,3-dioxolane derivatives are of significant interest in material science. Research into the properties of these compounds, such as dielectric anisotropy and optical characteristics, contributes to the development of advanced materials with potential applications in liquid crystal displays and other electronic devices (Chen et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis to introduce specific functional groups .
Mode of Action
The mode of action of 2-(2-Bromopropyl)-1,3-dioxolane is likely to involve electrophilic substitution reactions, as is common with brominated compounds . In such reactions, the bromine atom acts as a leaving group, allowing the compound to form a bond with its target .
Biochemical Pathways
It’s worth noting that brominated compounds are often involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The physical properties of the compound, such as its boiling point of 59-60°c and density of 131 g/cm3 at 20°C, may influence its bioavailability .
Result of Action
As a brominated compound, it is likely to be involved in the synthesis of various organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, its boiling point suggests that it would be a liquid at room temperature, which could influence its stability and reactivity .
Properties
IUPAC Name |
2-(2-bromopropyl)-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-5(7)4-6-8-2-3-9-6/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIWPLUCPRZQRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1OCCO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620093 | |
Record name | 2-(2-Bromopropyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106334-26-3 | |
Record name | 2-(2-Bromopropyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromopropyl)-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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